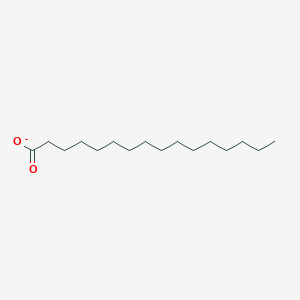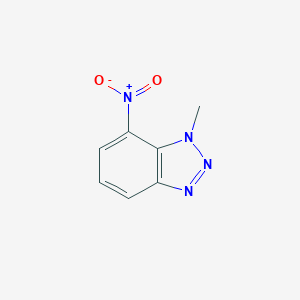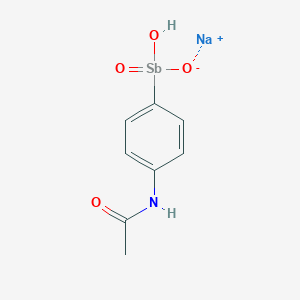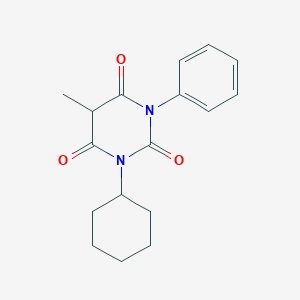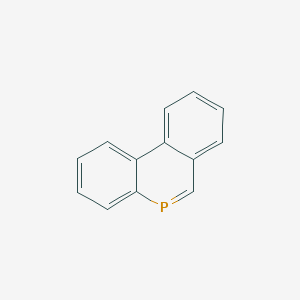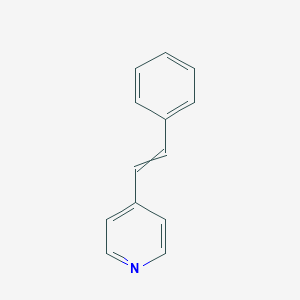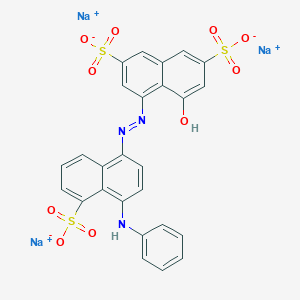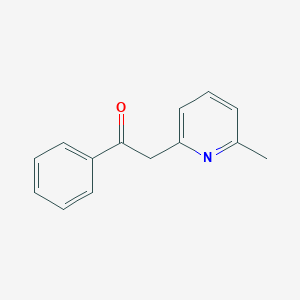![molecular formula C22H14 B086070 ベンゾ[G]クリセン CAS No. 196-78-1](/img/structure/B86070.png)
ベンゾ[G]クリセン
概要
説明
Synthesis Analysis
Benzo[g]chrysene has been synthesized through various methods. One approach involves its preparation and subsequent use in generating K-region arene oxide, benzo[g]chrysene 9,10-oxide, and a fjord region diarene oxide, benzo[g]chrysene 1,2: 9,10-dioxide, despite challenges in synthesizing the fjord region arene oxide directly (Agarwal, Boyd, & Jennings, 1985). Another innovative method utilizes FeCl3 to promote the synthesis of polysubstituted benzo[g]chrysene from diphenylacetypene and phenylacetaldehyde derivatives under mild conditions, leading to compounds with notable photophysical properties and liquid crystallinity (Bai et al., 2016).
Molecular Structure Analysis
Although specific studies on benzo[g]chrysene's molecular structure from the provided papers are not directly available, research on related PAHs and benzene derivatives offers insights into the aromatic nature and stability of such compounds. For example, the molecular structure of benzene, a simpler aromatic hydrocarbon, reveals planarity and equivalent bond lengths, indicative of delocalized π-electrons, which likely share similarities with benzo[g]chrysene's molecular architecture (Copper, Gerratt, & Raimondi, 1986).
Chemical Reactions and Properties
Benzo[g]chrysene undergoes various chemical reactions, notably the formation of covalent DNA adducts through its DNA-reactive metabolites. These adducts are crucial in understanding its carcinogenic potential. Studies have explored the nucleotide excision repair of these adducts, revealing the role of the p53 tumor suppressor gene in modulating the repair processes of low levels of benzo[g]chrysene-DNA adducts in human fibroblasts (Lloyd & Hanawalt, 2002).
Physical Properties Analysis
The physical properties of benzo[g]chrysene, such as its crystallinity and photophysical behavior, can be inferred from the synthesis of its polysubstituted derivatives. These derivatives exhibit unique properties, such as strong emission peaks in the blue light range and liquid crystallinity, highlighting the compound's versatility and potential in material science applications (Bai et al., 2016).
Chemical Properties Analysis
The chemical properties of benzo[g]chrysene, particularly its reactivity and interaction with biological molecules, are of great interest due to its carcinogenic nature. The formation of DNA adducts and the role of metabolic activation in human cells, as seen in studies with the MCF-7 cell line, provide critical insights into its mechanism of action at the molecular level (Agarwal, Coffing, Baird, Kiselyov, Harvey, & Dipple, 1997).
科学的研究の応用
多置換ベンゾ[G]クリセンの合成
穏和な条件下でジフェニルアセチレンとフェニルアセトアルデヒド誘導体から、FeCl3 の正確な化学量論を制御することによって、多置換ベンゾ[G]クリセン (BgCh) を合成するための新しい簡便な方法が開発された . BgCh 誘導体は、Cl によるハロゲン化によっても官能基化することができる .
液晶性
合成された BgCh 誘導体のいくつかは、優れた液晶性を示した . 化合物 4e、4h、5e、および 5h は、六角柱状メソ相 (Col h) を示した。 特に、5h は、冷却時に 35 °C で長方形柱状プラスチック相 (Col rp) を示した .
蛍光
BgCh の蛍光スペクトルは、青色光範囲の DCM 中で、405 nm に強い発光ピークと、424 nm 付近に肩ピークを示した .
ディスク状液晶
ベンゾ[G]クリセンは、非対称な機能性ディスク状液晶の合成に使用される . これらは、鈴木・宮浦クロスカップリング反応とショール酸化環化によって合成された .
光電子デバイス
多環芳香族炭化水素 (PAH) コアと末端アルキル鎖からなるディスク状液晶は、半導体性と蛍光性を示す軟らかい有機材料の一種である . これは、溶液プロセスまたは印刷技術によって光電子デバイスに製造することができ、低コストという利点がある .
蛍光量子収率
紫外可視 (UV-Vis) 吸収とフォトルミネッセンス特性を調べた結果、溶液中では最大 34% の蛍光量子収率を示し、発光スペクトルは、官能基とπ共役の拡張によって青色、緑色から赤色に調整できる
作用機序
Target of Action
Benzo[G]chrysene, a polycyclic aromatic hydrocarbon (PAH), primarily targets cellular structures and biomolecules. It interacts with DNA, leading to the formation of DNA adducts . These adducts can interfere with normal cellular processes, potentially leading to mutations and carcinogenesis .
Mode of Action
The interaction of Benzo[G]chrysene with its targets involves several steps. It is metabolized into reactive intermediates, which can form covalent bonds with DNA, resulting in the formation of DNA adducts . These adducts can distort the DNA helix, interfere with DNA replication and transcription, and lead to mutations .
Biochemical Pathways
Benzo[G]chrysene affects several biochemical pathways. It is metabolized by enzymes like oxygenases, hydrolases, and cytochrome P450, enabling its degradation . Its degradation is restricted due to several factors related to its bioavailability and soil properties . The formation of DNA adducts can disrupt normal cellular processes and lead to mutations .
Pharmacokinetics
It is known to be lipophilic, which allows it to easily cross cell membranes and accumulate in fatty tissues . Its metabolism involves several enzymatic reactions, leading to the formation of reactive intermediates . These intermediates can bind to DNA and other cellular components, leading to various biological effects .
Result of Action
The primary result of Benzo[G]chrysene’s action is the formation of DNA adducts, which can lead to mutations and potentially carcinogenesis . It can also cause cytotoxicity, affecting cell viability and function . The specific effects can vary depending on the cell type and the level of exposure .
Action Environment
The action of Benzo[G]chrysene can be influenced by various environmental factors. For instance, its degradation by microorganisms is an important strategy for its removal from the environment . Factors such as the presence of other pollutants, soil properties, and bioavailability can affect this process . Furthermore, its lipophilic nature allows it to accumulate in fatty tissues, which can lead to long-term exposure and effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-8-16-15(7-1)13-14-21-19-11-4-3-9-17(19)18-10-5-6-12-20(18)22(16)21/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOIZKBKSZMVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173267 | |
| Record name | Benzo(g)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
1.232 g/cu cm | |
| Record name | Benzo(g)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from acetic acid | |
CAS RN |
196-78-1 | |
| Record name | Benzo[g]chrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(g)chrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000196781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(g)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzo[g]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZO(G)CHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7MQ64XU75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzo(g)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
114.5 °C, MP: 114-115 °C | |
| Record name | Benzo(g)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

